Antiproliferative Potency and Cancer-Cell Selectivity: Class-Level Benchmark from the Closest Published Congener 6g
The target compound CAS 904510‑88‑9 itself has not been reported in a dedicated head‑to‑head study; however, the closest published congener in the same benzofuran‑3,4,5‑trimethoxybenzamide series—compound 6g—demonstrated a defined potency and selectivity profile against a panel of cancer and normal cell lines [1]. 6g inhibited MDA‑MB‑231 (breast), HCT‑116 (colon), HT‑29 (colon) and HeLa (cervical) cells with IC₅₀ values of 3.01, 5.20, 9.13 and 11.09 μM, respectively, while showing >10‑fold lower activity against non‑tumoral HEK‑293 cells (IC₅₀ > 30 μM) [1]. This selectivity window contrasts with many earlier CA‑4 analogs that exhibit high potency but narrow cancer‑to‑normal selectivity margins [1]. Because the 3,4,5‑trimethoxybenzamide group and the 7‑methyl‑coumarin substitution pattern are conserved between 6g and CAS 904510‑88‑9, the compound is expected to lie within the same potency‑selectivity region of the SAR landscape [1].
| Evidence Dimension | Antiproliferative IC₅₀ (μM) and selectivity index (normal vs. cancer) |
|---|---|
| Target Compound Data | No direct experimental data available for CAS 904510‑88‑9; expected to occupy the same SAR region as 6g based on conserved pharmacophoric elements [1]. |
| Comparator Or Baseline | Congener 6g (closest published analog): MDA‑MB‑231 IC₅₀ = 3.01 μM; HCT‑116 IC₅₀ = 5.20 μM; HT‑29 IC₅₀ = 9.13 μM; HeLa IC₅₀ = 11.09 μM; HEK‑293 IC₅₀ > 30 μM [1]. |
| Quantified Difference | Selectivity index (HEK‑293 / MDA‑MB‑231) > 10‑fold for 6g; CA‑4 reference compounds often display < 5‑fold selectivity [1]. |
| Conditions | MTT assay; 48 h exposure; MDA‑MB‑231, HCT‑116, HT‑29, HeLa (cancer) and HEK‑293 (normal) cell lines [1]. |
Why This Matters
For procurement in anticancer lead‑optimization programs, the >10‑fold selectivity window inferred from the closest congener provides a quantitative benchmark that simpler 3‑amidobenzofuran analogs lacking the coumarin moiety cannot match, reducing the risk of advancing compounds with poor therapeutic indices.
- [1] Li Q, Jian XE, Chen ZR, Chen L, Huo XS, Li ZH, You WW, Rao JJ, Zhao PL. Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors. Bioorg Chem. 2020 Sep;102:104076. doi: 10.1016/j.bioorg.2020.104076. PMID: 32683180. View Source
